molecular formula C16H19Cl2NO2 B4775229 N,N-diallyl-4-(2,4-dichlorophenoxy)butanamide

N,N-diallyl-4-(2,4-dichlorophenoxy)butanamide

Cat. No. B4775229
M. Wt: 328.2 g/mol
InChI Key: XODDYSAUSWPJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diallyl-4-(2,4-dichlorophenoxy)butanamide, commonly known as "DADP," is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DADP is a synthetic compound that can be synthesized using a variety of methods, and it has been shown to have unique biochemical and physiological effects that make it an attractive tool for researchers in various fields. In

Mechanism of Action

The mechanism of action of DADP involves the inhibition of FAAH, which leads to increased levels of endocannabinoids in the body. Endocannabinoids are signaling molecules that bind to receptors in the body, and they play a critical role in regulating a variety of physiological processes. By inhibiting FAAH, DADP can increase the levels of endocannabinoids in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
DADP has been shown to have a variety of biochemical and physiological effects. In addition to its role in regulating the endocannabinoid system, DADP has also been shown to have anti-inflammatory and analgesic effects. These effects are thought to be due to the ability of DADP to inhibit the activity of FAAH, which can lead to increased levels of endocannabinoids in the body. DADP has also been shown to have anticonvulsant effects, and it may have potential applications in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using DADP in lab experiments is its ability to selectively inhibit FAAH without affecting other enzymes or signaling pathways in the body. This makes it a valuable tool for researchers who are studying the endocannabinoid system or other physiological processes that are regulated by endocannabinoids. However, one limitation of using DADP is its potential for off-target effects. While DADP is selective for FAAH, it may also affect other enzymes or signaling pathways in the body, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on DADP. One area of research involves the development of more selective FAAH inhibitors that can be used to study the endocannabinoid system with greater precision. Another area of research involves the use of DADP in the development of new treatments for conditions such as epilepsy and chronic pain. Finally, there is a need for more research on the potential off-target effects of DADP, as this will be critical for understanding its true potential as a tool for scientific research.
Conclusion:
In conclusion, N,N-diallyl-4-(2,4-dichlorophenoxy)butanamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DADP can be synthesized using a variety of methods, and it has been shown to have unique biochemical and physiological effects that make it an attractive tool for researchers in various fields. While there are limitations to using DADP in lab experiments, its potential applications in the study of the endocannabinoid system and other physiological processes make it an important area of research for the future.

Scientific Research Applications

DADP has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of DADP as a tool to study the role of the endocannabinoid system in the body. The endocannabinoid system plays a critical role in regulating a variety of physiological processes, including pain sensation, appetite, and mood. DADP has been shown to inhibit the activity of an enzyme called fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, DADP can increase the levels of endocannabinoids in the body, which can help researchers better understand the role of the endocannabinoid system in various physiological processes.

properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N,N-bis(prop-2-enyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2NO2/c1-3-9-19(10-4-2)16(20)6-5-11-21-15-8-7-13(17)12-14(15)18/h3-4,7-8,12H,1-2,5-6,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODDYSAUSWPJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)CCCOC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dichlorophenoxy)-N,N-bis(prop-2-enyl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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